N-Ethyl-N-(2-hydroxyethyl)-4-nitrobenzene-1-sulfonamide
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Overview
Description
N-Ethyl-N-(2-hydroxyethyl)-4-nitrobenzene-1-sulfonamide is an organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a nitro group, a sulfonamide group, and a hydroxyethyl group attached to a benzene ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-N-(2-hydroxyethyl)-4-nitrobenzene-1-sulfonamide typically involves the nitration of N-Ethyl-N-(2-hydroxyethyl)benzene-1-sulfonamide. The nitration process is carried out using a mixture of concentrated sulfuric acid and nitric acid at low temperatures to introduce the nitro group into the benzene ring.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale nitration reactors where the reaction conditions are carefully controlled to ensure high yield and purity of the product. The process includes steps such as purification and crystallization to obtain the final compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-Ethyl-N-(2-hydroxyethyl)-4-nitrobenzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonic acids.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products
Oxidation: Sulfonic acids.
Reduction: Amino derivatives.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
N-Ethyl-N-(2-hydroxyethyl)-4-nitrobenzene-1-sulfonamide is utilized in several scientific research fields:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: Studied for its potential biological activities, including antimicrobial properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new sulfonamide-based drugs.
Industry: Employed in the manufacture of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-Ethyl-N-(2-hydroxyethyl)-4-nitrobenzene-1-sulfonamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The sulfonamide group can inhibit certain enzymes by mimicking the structure of natural substrates, thereby interfering with metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
- N-Ethyl-N-(2-hydroxyethyl)benzene-1-sulfonamide
- N-Ethyl-N-(2-hydroxyethyl)-4-aminobenzene-1-sulfonamide
- N-Ethyl-N-(2-hydroxyethyl)-4-chlorobenzene-1-sulfonamide
Uniqueness
N-Ethyl-N-(2-hydroxyethyl)-4-nitrobenzene-1-sulfonamide is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The combination of the nitro group with the sulfonamide and hydroxyethyl groups makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
58287-29-9 |
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Molecular Formula |
C10H14N2O5S |
Molecular Weight |
274.30 g/mol |
IUPAC Name |
N-ethyl-N-(2-hydroxyethyl)-4-nitrobenzenesulfonamide |
InChI |
InChI=1S/C10H14N2O5S/c1-2-11(7-8-13)18(16,17)10-5-3-9(4-6-10)12(14)15/h3-6,13H,2,7-8H2,1H3 |
InChI Key |
HPHLHNOZHKPNDJ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CCO)S(=O)(=O)C1=CC=C(C=C1)[N+](=O)[O-] |
Origin of Product |
United States |
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